molecular formula C19H16BrClN4OS3 B12152975 N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B12152975
M. Wt: 527.9 g/mol
InChI Key: NPXGTUMSWDFCNJ-UUYOSTAYSA-N
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Description

N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound characterized by the presence of bromophenyl, chlorobenzyl, and thiadiazolyl groups

Preparation Methods

The synthesis of N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives to form hydrazones.

    Thiadiazole Formation: The hydrazones are then reacted with thiadiazole derivatives under controlled conditions to form the thiadiazolyl group.

    Sulfur Incorporation: The final step involves the incorporation of sulfur atoms through reactions with sulfur-containing reagents, such as thiols or sulfides.

Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding reduced forms.

    Substitution: The bromophenyl and chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures .

Scientific Research Applications

N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can be compared with similar compounds, such as:

The uniqueness of N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16BrClN4OS3

Molecular Weight

527.9 g/mol

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H16BrClN4OS3/c1-12(14-4-6-15(20)7-5-14)22-23-17(26)11-28-19-25-24-18(29-19)27-10-13-2-8-16(21)9-3-13/h2-9H,10-11H2,1H3,(H,23,26)/b22-12-

InChI Key

NPXGTUMSWDFCNJ-UUYOSTAYSA-N

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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